

A Comprehensive Technical Guide to 3,5-Dibromobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzene-1-sulfonyl chloride

Cat. No.: B1359098

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 39213-20-2

This technical guide provides an in-depth overview of **3,5-Dibromobenzene-1-sulfonyl chloride**, a key building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, safety information, and applications in drug discovery and development, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

3,5-Dibromobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride. The presence of two bromine atoms and a sulfonyl chloride group makes it a versatile reagent for introducing the 3,5-dibromophenylsulfonyl moiety into various molecules.

Property	Value	Reference
CAS Number	39213-20-2	[1]
Molecular Formula	C ₆ H ₃ Br ₂ ClO ₂ S	[1]
Molecular Weight	334.41 g/mol	[1] [2]
IUPAC Name	3,5-dibromobenzenesulfonyl chloride	[1]
Synonyms	3,5-Dibromobenzenesulfonyl chloride	[1]
Storage Temperature	2-8°C, under inert atmosphere	[2]

Synthesis of 3,5-Dibromobenzene-1-sulfonyl chloride

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. A common and adaptable laboratory-scale procedure involves the diazotization of the corresponding aniline followed by a copper-catalyzed sulfonyl chloride formation.

Experimental Protocol: Diazotization-Sulfonylation of 3,5-Dibromoaniline

This protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.[\[3\]](#)

Materials:

- 3,5-Dibromoaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) in the presence of a chlorine source

- Cuprous Chloride (CuCl) (catalyst)
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (brine)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ice

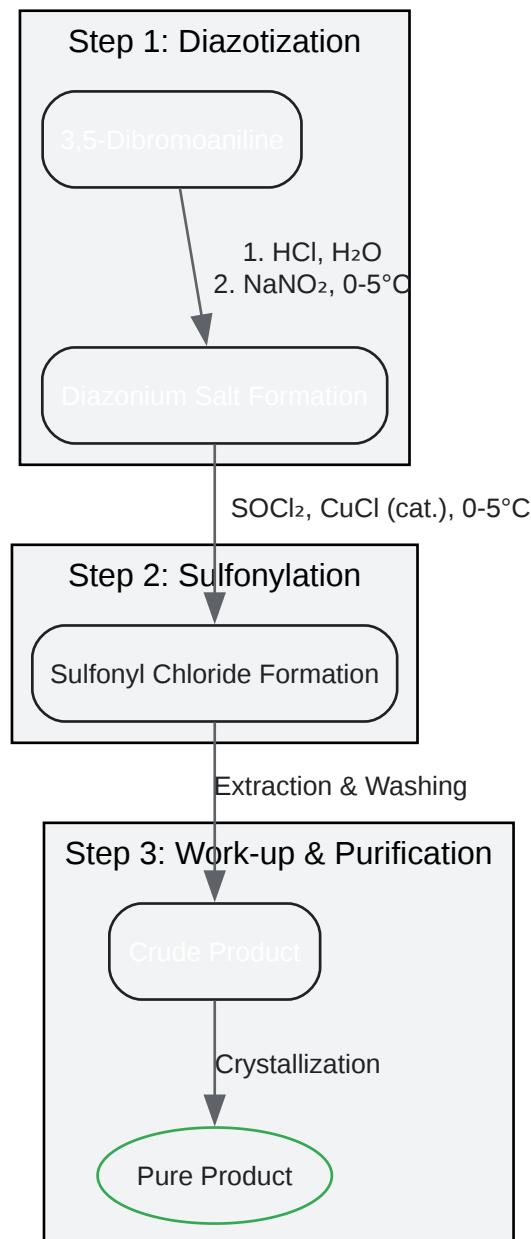
Procedure:

- **Diazotization:**
 - In a well-ventilated fume hood, dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the resulting solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.
 - Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
- **Sulfonylation:**
 - In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride.
 - Cool this solution to -5 to 0 °C.
 - Slowly add the previously prepared diazonium salt solution to the thionyl chloride solution in batches, maintaining the temperature between 0-5 °C.
 - After the addition is complete, allow the reaction to stir overnight at the same temperature.

- Work-up and Extraction:
 - Carefully quench the reaction mixture by adding it to ice water.
 - Extract the aqueous mixture with ethyl acetate (three times).
 - Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3,5-Dibromobenzene-1-sulfonyl chloride**.
- Purification:
 - The crude product can be purified by crystallization or used directly in the subsequent steps if the purity is sufficient.

Synthesis Workflow Diagram

Synthesis of 3,5-Dibromobenzene-1-sulfonyl chloride

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Caption: A workflow diagram illustrating the synthesis of **3,5-Dibromobenzene-1-sulfonyl chloride**.

Safety and Hazard Information

3,5-Dibromobenzene-1-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement	Description
H302	Harmful if swallowed. [1]
H314	Causes severe skin burns and eye damage. [1]
H335	May cause respiratory irritation. [1]

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
- If inhaled, remove the person to fresh air and keep comfortable for breathing.
- If swallowed, rinse your mouth. Do NOT induce vomiting.

Applications in Drug Development

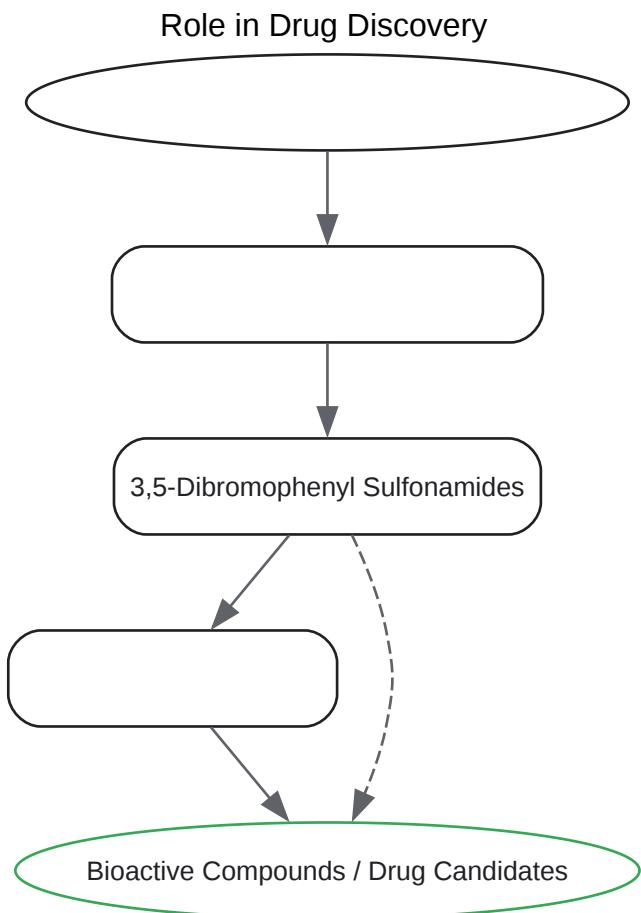
Aryl sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[\[4\]](#) **3,5-Dibromobenzene-1-sulfonyl chloride** serves as a versatile building block for introducing the 3,5-dibromophenylsulfonyl group, which can modulate the physicochemical and pharmacological properties of a lead compound.

The bromine atoms on the phenyl ring provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a key structural motif in many approved drugs.

Key Roles in Medicinal Chemistry:

- **Synthesis of Bioactive Sulfonamides:** This compound is a precursor for synthesizing sulfonamides with potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties.^{[4][5]}
- **Enzyme Inhibitors:** The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors, such as carbonic anhydrase inhibitors.
- **Molecular Scaffolding:** The dibrominated phenyl ring offers a rigid scaffold for designing molecules with specific three-dimensional orientations to interact with biological targets.
- **Intermediate for Complex Molecules:** It can be used in the synthesis of more complex heterocyclic systems and other advanced intermediates for active pharmaceutical ingredients (APIs). For instance, related brominated benzenesulfonyl chlorides have been used to prepare nonpeptidic HIV protease inhibitors.

Logical Relationship in Drug Discovery



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Caption: The logical progression from the starting material to potential drug candidates.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Dibromobenzene-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359098#3-5-dibromobenzene-1-sulfonyl-chloride-cas-number]

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